molecular formula C15H17N3O2 B4063181 7-(furan-2-yl)-2-(propylamino)-7,8-dihydroquinazolin-5(6H)-one

7-(furan-2-yl)-2-(propylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4063181
M. Wt: 271.31 g/mol
InChI Key: PMWCDWJVYCHUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(furan-2-yl)-2-(propylamino)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure with a furan ring and a propylamino group

Scientific Research Applications

7-(furan-2-yl)-2-(propylamino)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing furyl, propylamino, and quinazolinone groups have been used in the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2-(propylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the propylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often use continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput. The choice of reagents and catalysts is crucial to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-2-(propylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The propylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 7-(furan-2-yl)-2-(methylamino)-7,8-dihydroquinazolin-5(6H)-one
  • 7-(furan-2-yl)-2-(ethylamino)-7,8-dihydroquinazolin-5(6H)-one
  • 7-(furan-2-yl)-2-(butylamino)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

7-(furan-2-yl)-2-(propylamino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylamino group, in particular, may enhance its interaction with certain molecular targets compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

7-(furan-2-yl)-2-(propylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-5-16-15-17-9-11-12(18-15)7-10(8-13(11)19)14-4-3-6-20-14/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWCDWJVYCHUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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